molecular formula C19H20N2O5S B2570064 N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 301235-58-5

N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No. B2570064
CAS RN: 301235-58-5
M. Wt: 388.44
InChI Key: LFLYJKMIZWJBKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their connectivity.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(thiazol-2-yl)benzenesulfonamides were synthesized and evaluated for their antibacterial activity . Molecules bearing alkyl chains (methyl, isopropyl, and butyl) exhibited the best antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. . The compounds were also evaluated for their anti-inflammatory activity .

Scientific Research Applications

Anticancer and Antimicrobial Properties

N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide and its derivatives have shown significant potential in the field of anticancer and antimicrobial research. A study by Nam et al. (2010) demonstrated that certain benzothiazole derivatives, including N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide, exhibited notable cytotoxicity against various cancer cell lines such as A549, MCF7-MDR, and HT1080 (Nam, Dung, Thuong, & Hien, 2010). Additionally, Desai et al. (2013) synthesized and screened a series of N-(benzothiazol-2-yl) derivatives for antibacterial and antifungal activities, showing potential therapeutic interventions against microbial diseases (Desai, Rajpara, & Joshi, 2013).

Antioxidant Activities

Research by Hua Erbin (2013) highlighted the antioxidative activities of benzothiazole derivatives, including N-(3-(benzo[d]thiazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide, in high-fat diet mice. These compounds significantly improved antioxidative activities, indicating their potential in managing oxidative stress-related conditions (Hua Erbin, 2013).

Role in PET Imaging and Radioligands

A study by Fujinaga et al. (2012) involved the development of novel positron emission tomography (PET) ligands for imaging metabotropic glutamate receptor type 1 in rodent brains, where derivatives of N-(benzothiazol-2-yl) played a key role (Fujinaga et al., 2012).

Potential in Treating Hepatitis B Virus

Stachulski et al. (2011) synthesized a range of thiazolides, including derivatives of N-(benzothiazol-2-yl), showing notable activity against hepatitis B virus replication. This study underscores the potential of these compounds in antiviral therapies (Stachulski et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, some benzothiazole derivatives demonstrated significant cytotoxicity against cancer cell lines . Additionally, some compounds showed inhibitory effects on the growth of Staphylococcus aureus and other fungi .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-5-26-12-6-7-13-16(10-12)27-19(20-13)21-18(22)11-8-14(23-2)17(25-4)15(9-11)24-3/h6-10H,5H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLYJKMIZWJBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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